molecular formula C15H16N2 B14268560 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole CAS No. 131548-80-6

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14268560
CAS No.: 131548-80-6
M. Wt: 224.30 g/mol
InChI Key: VWIAFKHHBIYXKV-UHFFFAOYSA-N
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Description

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a naphthalene moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole typically involves the reaction of naphthalene derivatives with imidazole precursors. One common method includes the reaction of 1-(naphthalen-1-yl)ethanone with ethylenediamine under acidic conditions to form the desired imidazole compound . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-based imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated imidazole compounds.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the naphthalene moiety .

Scientific Research Applications

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole
  • 1-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole
  • 1-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalene moiety enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

131548-80-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-(1-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H16N2/c1-11(15-16-9-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,16,17)

InChI Key

VWIAFKHHBIYXKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C3=NCCN3

Origin of Product

United States

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